2-methoxy-N-methyl-N-phenylaniline
Overview
Description
2-methoxy-N-methyl-N-phenylaniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-methoxy-N-methyl-N-phenylaniline is 1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis Methods and Industrialization
- Synthesis Approaches : Various synthetic methods for 4-methoxy-2-methyl-N-phenylaniline (a derivative of 2-methoxy-N-methyl-N-phenylaniline) have been summarized, including recent advancements and technological routes. This provides a theoretical foundation for further research and industrial synthesis of these compounds (Xu Xiao-liang, 2012).
Chemical Properties and Applications
- Solubility in Organic Solvents : The solubility of 3-methoxy-N-phenylaniline in various organic solvents has been studied, providing insights into its chemical properties and potential industrial applications (Jia Yinxia et al., 2012).
- X-ray Diffraction Studies : 2-Methoxy-5-phenylaniline, a related compound, has been characterized using X-ray diffraction, revealing information about its molecular structure which is crucial for understanding its potential applications in various fields (A. Marques et al., 2008).
- Fluorescent Nanomaterials : Derivatives of 2-phenyl-benzoxazole, which include methoxy derivatives, show promising applications as fluorescent nanomaterials, useful in aqueous and biological media (Abdelhamid Ghodbane et al., 2012).
Material Science and Engineering
- Molecular Structures in Schiff Bases : Studies on molecular structures of related compounds synthesized via Schiff bases reduction route, highlight potential applications in material science, specifically in the synthesis of azo dyes and dithiocarbamate (P. A. Ajibade et al., 2021).
- Anti-Corrosion Properties : Certain Schiff base derivatives, including 2-methoxy derivatives, demonstrate significant anti-corrosion properties on mild steel, suggesting applications in industrial metal protection and coatings (Sanjoy Satpati et al., 2020).
Biological and Pharmaceutical Applications
- Antifungal Activity : The synthesis and antifungal activity of 2-hydroxy-1-naphthalaniline and its N-phenyl derivatives, which include methoxy groups, indicate potential applications in developing antifungal agents (M. R. Manrao et al., 1997).
- Inhibitor Against Colorectal Cancer : A novel phenoxy-N-phenylaniline derivative, including a methoxy component, has shown promise as a c-Myc inhibitor for colorectal cancer treatment in vitro and in vivo (Jie Yang et al., 2020).
Safety and Hazards
The safety information available indicates that 2-methoxy-N-methyl-N-phenylaniline may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-methoxy-N-methyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMUKURWPRPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440751 | |
Record name | 2-methoxy-N-methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-N-phenylaniline | |
CAS RN |
263917-74-4 | |
Record name | 2-methoxy-N-methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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